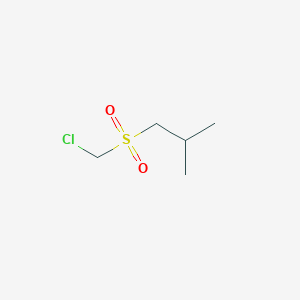

1-Chloromethanesulfonyl-2-methyl-propane

Description

Overview of Alkyl Chloromethyl Sulfones in Synthetic Chemistry

Alkyl chloromethyl sulfones are a class of bifunctional organic compounds that have garnered significant interest as versatile building blocks in modern organic synthesis. These reagents, characterized by the presence of a sulfonyl group (—SO₂—) and a chlorine atom on the same methyl carbon, possess two key sites of reactivity. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the sulfonyl group strongly activates the adjacent carbon-hydrogen bond, facilitating the formation of a stabilized carbanion upon treatment with a base. This dual reactivity allows for a wide range of chemical transformations, making them valuable synthons for constructing complex molecular architectures. Their utility is particularly pronounced in the formation of new carbon-carbon and carbon-heteroatom bonds.

Significance of Sulfonyl Moieties in Carbon Skeleton Construction

The sulfonyl moiety is a powerful functional group in the arsenal (B13267) of synthetic organic chemistry for the construction of carbon skeletons. researchgate.netnih.gov Its strong electron-withdrawing nature acidifies the α-protons, making the carbon atom adjacent to the sulfonyl group a readily accessible nucleophilic center after deprotonation. nih.gov This allows for a variety of alkylation and acylation reactions. Furthermore, the sulfonyl group can serve as an excellent leaving group under reductive, eliminative, or rearrangement conditions, a process known as desulfonylation. This "traceless" nature enables its use as a temporary activating group that can be removed after serving its synthetic purpose, leaving behind the desired carbon framework. This strategy is fundamental in numerous multi-step syntheses of natural products and pharmaceutically relevant molecules. nih.gov

Research Landscape of Organosulfur Reagents as Synthons

Organosulfur compounds, in general, play a crucial role as synthons—reagents whose molecular framework is incorporated into a larger structure. acs.orgacs.org Their diverse oxidation states (sulfide, sulfoxide (B87167), sulfone) and the unique reactivity they impart to adjacent atoms allow for a broad spectrum of synthetic applications. nih.gov The ability of sulfur to stabilize adjacent carbanions, participate in cycloaddition reactions, and direct stereochemical outcomes has made these reagents indispensable. acs.org The research landscape is continually expanding, with new methods being developed for the synthesis and application of novel organosulfur building blocks, aiming for greater efficiency, selectivity, and environmental sustainability in chemical synthesis. nih.gov

Scope of the Academic Investigation

This article focuses exclusively on the chemical compound 1-Chloromethanesulfonyl-2-methyl-propane . The investigation is structured to provide a comprehensive overview based on established principles of organosulfur chemistry. The scope will cover:

Plausible synthetic methodologies for its preparation.

Its key physicochemical and spectroscopic properties.

Its chemical reactivity and utility as a synthon in organic reactions, particularly in nucleophilic substitutions and carbon-carbon bond-forming reactions.

The content is strictly confined to these areas, providing a detailed and scientifically grounded examination of this specific alkyl chloromethyl sulfone.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)3-9(7,8)4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMWYOWONPYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 1 Chloromethanesulfonyl 2 Methyl Propane

Direct Synthetic Routes to Alkyl Chloromethyl Sulfones

Direct methods for the synthesis of alkyl chloromethyl sulfones offer straightforward approaches from readily available starting materials. These routes include one-pot procedures from sulfonyl chlorides, alkylation of sulfinate salts, and oxidation of corresponding thioethers.

Conversion of Sulfonyl Chlorides to Chloromethyl Sulfones via One-Pot Procedures

A highly efficient and simplified one-pot transformation of sulfonyl chlorides into their corresponding chloromethyl sulfones has been developed. tandfonline.comlookchem.com This method circumvents the often cumbersome isolation of intermediate sulfinate salts, which can be challenging due to their water solubility and hygroscopic nature. lookchem.com The procedure typically involves the reduction of a sulfonyl chloride to a sulfinate salt, followed by in-situ alkylation.

For the synthesis of 1-Chloromethanesulfonyl-2-methyl-propane, the process would commence with isobutanesulfonyl chloride. This precursor is reduced, commonly with a reagent like sodium sulfite, to form the sodium isobutanesulfinate intermediate. Without isolation, this salt is then reacted with a chloromethylating agent, such as bromochloromethane (B122714) or chloroform (B151607), to yield the target compound. tandfonline.comlookchem.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Reduction | Isobutanesulfonyl chloride, Sodium sulfite, Water | Sodium isobutanesulfinate |

| 2. Alkylation | Bromochloromethane or Chloroform, Phase-transfer catalyst (optional) | This compound |

This one-pot approach is advantageous for its operational simplicity and the ability to use a diverse set of sulfonyl chlorides. tandfonline.com

Alkylation of Sulfinate Salts with Halomethanes (e.g., Bromochloromethane, Chloroform)

The alkylation of pre-formed sulfinate salts with halomethanes represents a classical and reliable method for the synthesis of chloromethyl sulfones. lookchem.com This two-step process begins with the preparation and isolation of the sulfinate salt, which is then subjected to alkylation.

In the context of synthesizing this compound, sodium isobutanesulfinate would be the key intermediate. This salt can be prepared by the reduction of isobutanesulfonyl chloride. lookchem.com The isolated sodium isobutanesulfinate is then treated with a suitable halomethane. Bromochloromethane is often employed as the electrophile in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. lookchem.com Alternatively, chloroform can be used as the alkylating agent. lookchem.com

| Starting Material | Alkylating Agent | Catalyst/Conditions | Product |

| Sodium isobutanesulfinate | Bromochloromethane | Aliquat 336, Tetra-alkylammonium halides | This compound |

| Sodium isobutanesulfinate | Chloroform | Phase-transfer catalyst | This compound |

While this method is effective, the isolation of the water-soluble and hygroscopic sulfinate salt can present practical challenges. lookchem.com

Oxidation Strategies from Thioethers or Sulfides to Corresponding Sulfones

The oxidation of thioethers or sulfides provides another viable route to sulfones. This approach involves the synthesis of the corresponding chloromethyl isobutyl sulfide (B99878), which is subsequently oxidized to the sulfone. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgorganic-chemistry.orggoogle.com

The reaction can be catalyzed by various metal and non-metal catalysts to enhance efficiency and selectivity. For instance, titanium-containing zeolites like TS-1 have been shown to catalyze the oxidation of thioethers to sulfones using hydrogen peroxide. rsc.org The key challenge in this method is to control the oxidation to avoid stopping at the sulfoxide (B87167) stage and to prevent over-oxidation. The oxidation of the sulfoxide to the sulfone is often the slower, catalyzed step. rsc.org

| Substrate | Oxidizing Agent | Catalyst | Product |

| Chloromethyl isobutyl sulfide | Hydrogen Peroxide (30%) | Niobium carbide | This compound |

| Chloromethyl isobutyl sulfide | Hydrogen Peroxide | TS-1 | This compound |

| Chloromethyl isobutyl sulfide | m-Chloroperbenzoic acid (m-CPBA) | None | This compound |

Transition-Metal-Mediated and Catalyzed Synthetic Pathways

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of sulfones under mild conditions with high functional group tolerance.

Palladium-Catalyzed Formations of Sulfones

Palladium-catalyzed cross-coupling reactions have emerged as a versatile methodology for the synthesis of a wide array of sulfones. rsc.orgtandfonline.comnih.gov These reactions can be designed as three-component processes, bringing together an aryl or alkyl halide, a sulfur dioxide source, and an electrophile. rsc.org A solid, bench-stable surrogate for sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), is often employed for ease of handling. nih.gov

In a hypothetical palladium-catalyzed synthesis of this compound, an isobutyl source, such as isobutyllithium, could be coupled with a chloromethyl halide in the presence of a palladium catalyst and a sulfur dioxide surrogate. The choice of ligand is crucial for the success of these couplings, with electron-poor Xantphos-type ligands often providing improved yields. nih.gov

| Organometallic Reagent | Electrophile | SO2 Source | Palladium Catalyst/Ligand | Product |

| Isobutyllithium | Bromochloromethane | DABSO | Pd(dba)2 / Xantphos-type ligand | This compound |

Copper-Catalyzed S-Arylation and S-Alkylation Approaches

Copper-catalyzed reactions provide an alternative and often more economical approach to the formation of sulfones. researchgate.netacs.orgrsc.orgnih.gov These methods can be applied to both S-arylation and S-alkylation reactions. For the synthesis of an alkyl sulfone like this compound, a copper-catalyzed S-alkylation would be relevant.

One such approach involves the coupling of sulfenamides with carbene precursors. acs.orgnih.gov For the target molecule, a strategy could involve the reaction of an isobutanesulfenamide with a chloromethyl carbene equivalent, catalyzed by a copper salt. The development of copper-catalyzed alkylsulfonylation of alkenes also presents a potential pathway. rsc.org

| Sulfur Source | Alkylating Agent | Copper Catalyst | Ligand | Product |

| Isobutanesulfenamide | Chlorodiazomethane | Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) | Bipyridine | This compound |

Reductive Cross-Coupling Employing Metabisulfite (B1197395) as a Connector

A notable advancement in the synthesis of alkyl-alkyl sulfones is the development of a transition-metal-free, multicomponent reductive cross-coupling reaction that utilizes sodium metabisulfite (Na₂S₂O₅) as a sulfur dioxide surrogate. chinesechemsoc.orgchinesechemsoc.org This methodology provides a direct and environmentally benign route for the construction of sulfones by connecting two different alkyl halides. chinesechemsoc.orgnih.gov

The reaction proceeds by coupling unactivated alkyl halides and alkyl tosylates with sodium metabisulfite, which serves as both the source of sulfur dioxide and a robust connector. chinesechemsoc.orgchinesechemsoc.org A key feature of this method is the avoidance of transition-metal catalysts and metal reductants. chinesechemsoc.org Instead, a safe and efficient single-electron reductant, such as formate, is employed. chinesechemsoc.orgchinesechemsoc.org

Mechanistic studies have revealed that the transformation is initiated by the radical reduction of an alkyl halide. chinesechemsoc.org The resulting alkyl radical then interacts with the singly occupied molecular orbital (SOMO) of the metabisulfite salt to form a sulfonyl radical intermediate. chinesechemsoc.orgchinesechemsoc.org This sulfonyl radical can then couple with another alkyl group to form the final sulfone product. The process demonstrates broad substrate compatibility, allowing for the coupling of various primary and secondary alkyl halides, including those with sensitive functional groups. chinesechemsoc.org

Table 1: Key Features of Metabisulfite-Mediated Reductive Cross-Coupling

| Feature | Description |

|---|---|

| Catalyst | Transition-metal-free chinesechemsoc.orgchinesechemsoc.org |

| Reductant | Formate (single-electron reductant) chinesechemsoc.orgchinesechemsoc.org |

| SO₂ Source | Sodium metabisulfite (Na₂S₂O₅) chinesechemsoc.orgchinesechemsoc.org |

| Mechanism | Radical-initiated chinesechemsoc.orgchinesechemsoc.org |

| Key Intermediates | Alkyl radicals, Sulfonyl radicals chinesechemsoc.orgnih.gov |

| Substrate Scope | Broad, including unactivated and secondary alkyl halides chinesechemsoc.org |

Radical-Initiated Synthetic Routes

Radical-initiated pathways offer powerful alternatives for the synthesis of chloromethyl sulfones. These methods typically involve the generation of alkyl or sulfonyl radicals as key intermediates.

Alkyl Radical Generation and Subsequent Sulfonyl Radical Formation

The generation of alkyl radicals from readily available precursors like alkyl halides is a common strategy in radical chemistry. chinesechemsoc.orgchinesechemsoc.org In the context of sulfone synthesis, these alkyl radicals can be trapped by a sulfur dioxide surrogate to form sulfonyl radicals. chinesechemsoc.orgnih.gov For instance, alkyl halides can serve as precursors for alkyl radicals, which then undergo radical capture with inorganic sulfur dioxide salts, such as sodium metabisulfite, to generate the corresponding sulfonyl radicals. chinesechemsoc.org

Visible-light photoredox catalysis has also emerged as a mild and efficient method for generating alkyl radicals from stable alkyl sulfones through a single-electron transfer process, leading to reductive desulfonylation. researchgate.net While this particular study focuses on the cleavage of the C-SO₂ bond to form alkyl radicals, the reverse process, where an alkyl radical is trapped by SO₂, is a fundamental step in many sulfone syntheses. princeton.edu The formation of alkyl radicals from C-H bonds, followed by trapping with SO₂ and subsequent reduction, represents a pathway to generate alkylsulfonyl-containing compounds from simple aliphatic starting materials. princeton.edu

Sulfonyl Anion Generation and Alkyl Coupling

An alternative radical-based approach involves the generation of sulfonyl anions (sulfinates) which can then be coupled with an appropriate alkylating agent. Sulfonyl chlorides can be reduced to anhydrous sulfinate salts using magnesium under sonication. rsc.org These sulfinates can then be alkylated in a one-pot procedure to afford the desired sulfones. rsc.org

Another method involves the generation of a nucleophilic sulfinate ion from vinyl sulfones mediated by cyanide. organic-chemistry.org The subsequent in situ S-alkylation of this sulfinate provides the target sulfone. organic-chemistry.org Additionally, sulfinate anions can be generated through the oxidation of thiolates using reagents like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), followed by S-alkylation under phase-transfer catalysis to yield sulfones. organic-chemistry.org

Alternative and Emerging Synthetic Strategies for Chloromethyl Sulfones

Ongoing research continues to provide novel and efficient methods for the synthesis of chloromethyl sulfones, focusing on the use of unique reagents and functional group transformations.

Utilization of Sulfoxylate (B1233899) Equivalents (e.g., Silyloxymethanesulfinate)

An efficient protocol for the modular synthesis of sulfones has been developed using sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) as a sulfoxylate (SO₂²⁻) equivalent. dntb.gov.uanih.govrsc.org This reagent, which can be easily prepared from commercially available starting materials, acts as a potent nucleophile. nih.govrsc.org

TBSOMS-Na participates in S-alkylation and copper-catalyzed S-arylation reactions with various alkyl and aryl electrophiles. nih.govrsc.org The resulting sulfone products can then undergo a second bond formation at the sulfur center without the need for a separate deprotection step, allowing for the synthesis of a variety of sulfonyl derivatives. nih.gov This methodology provides a versatile platform for constructing complex sulfone-containing molecules. dntb.gov.uanih.gov

Functionalization of Dihalovinyl Sulfones

The functionalization of halogenovinyl sulfones presents another avenue for the synthesis of substituted sulfones. nih.gov While direct synthesis of this compound from dihalovinyl sulfones is not explicitly detailed, the manipulation of the double bond and the halogen atoms in such compounds offers potential synthetic routes. For instance, α-chloro α,β-unsaturated sulfones can be prepared through a one-pot Wittig-Horner reaction from chloromethyl phenyl sulfone. researchgate.net Subsequent chemical modifications of these unsaturated systems could potentially lead to the desired saturated chloromethyl sulfone. The reactivity of the vinyl sulfone moiety allows for various transformations, including dihydroxylation, which demonstrates the potential for further functionalization. nih.gov

Mechanistic Elucidation of 1 Chloromethanesulfonyl 2 Methyl Propane Formation and Transformations

Detailed Reaction Mechanisms for C-S Bond Formation

The construction of the C-S bond in sulfones can be achieved through several distinct mechanistic pathways. The two predominant routes involve the attack of a nucleophile on an electrophilic sulfur center or radical-based processes initiated by single-electron transfer.

Nucleophilic substitution at a tetracoordinate sulfonyl sulfur atom is a classical and widely utilized method for forming C-S bonds. mdpi.comnih.gov These reactions are often discussed in the context of a concerted Sₙ2-type displacement or a stepwise addition-elimination (A-E) mechanism. mdpi.comnih.gov In the Sₙ2 pathway, the nucleophile attacks the sulfur atom, leading to a single trigonal bipyramidal transition state and inversion of configuration at the sulfur center. mdpi.com

Conversely, the A-E mechanism involves the initial formation of a pentavalent, trigonal bipyramidal intermediate, which subsequently expels the leaving group to yield the final product. mdpi.comnih.gov Distinguishing between these two pathways can be challenging, as both can result in an inversion of configuration. mdpi.com

Experimental and theoretical studies, such as those involving the chloride-chloride exchange in arenesulfonyl chlorides, have been conducted to probe these mechanisms. Density Functional Theory (DFT) calculations have supported the Sₙ2 mechanism for chloride exchange, proceeding through a single transition state. nih.gov The reactivity in these substitution reactions is influenced by electronic and steric factors, with electron-withdrawing groups on the sulfonyl substrate generally accelerating the reaction. nih.gov For the synthesis of 1-Chloromethanesulfonyl-2-methyl-propane, a plausible nucleophilic substitution pathway would involve the reaction of an isobutyl carbanion (derived from a Grignard or organolithium reagent) with chloromethanesulfonyl chloride.

Comparison of Nucleophilic Substitution Mechanisms at Sulfur| Feature | Sₙ2-type Mechanism | Addition-Elimination (A-E) Mechanism |

|---|---|---|

| Nature | Concerted | Stepwise |

| Key Species | Single trigonal bipyramidal transition state. mdpi.com | Pentavalent, trigonal bipyramidal intermediate. nih.gov |

| Stereochemistry | Inversion of configuration at sulfur. mdpi.com | Typically inversion, but retention is possible depending on intermediate lifetime and pseudorotation. |

| Evidence | Supported by DFT calculations for certain identity exchange reactions. nih.gov | Considered a viable alternative, especially with highly stabilized intermediates. nih.gov |

An increasingly important alternative for C-S bond formation involves mechanisms initiated by single-electron transfer (SET). rsc.org These processes generate highly reactive radical intermediates that can participate in subsequent bond-forming events. In the context of sulfone synthesis, SET can be used to generate either carbon-centered or sulfur-centered radicals. rsc.org

For instance, the reductive desulfonylation of certain alkylsulfones can be initiated by a single electron transfer from a reductant, leading to the fragmentation of the sulfone into a sulfinate anion and an sp³-carbon radical. rsc.org This radical can then be trapped by electrophiles. While this is a cleavage reaction, the reverse—trapping a carbon radical with a sulfur dioxide surrogate or a sulfonyl radical—is a powerful synthetic strategy. organic-chemistry.org Photocatalysis has emerged as a mild and efficient method for initiating such SET processes, allowing for the generation of alkyl and alkylsulfonyl radicals under gentle conditions. organic-chemistry.orgacs.org A plausible SET pathway for forming this compound could involve the photoredox-catalyzed reaction between an isobutyl radical precursor and a chloromethanesulfonyl radical source.

Intermediates in Synthetic Pathways

The specific intermediates formed during a reaction dictate the outcome and selectivity of the synthesis. In the formation of sulfones, radical species, anions, and sulfinates are all critical players.

Alkyl and sulfonyl radicals are key intermediates in SET-driven sulfone syntheses. thieme-connect.comorganic-chemistry.org Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfinates, or sulfone-substituted tetrazoles, often through photoredox catalysis. acs.org The formation of these radicals can be confirmed through techniques like electron paramagnetic resonance (EPR) spectroscopy or, more commonly, through radical trapping experiments. nih.govacs.org

Once generated, sulfonyl radicals readily add to electron-deficient olefins. acs.org Similarly, alkyl radicals can be generated from sources like potassium alkyltrifluoroborates or through reductive processes and subsequently react with a sulfur dioxide surrogate to form an alkylsulfonyl radical, which is then trapped to yield the final sulfone. organic-chemistry.orgrsc.org This radical relay mechanism allows for the three-component coupling of an alkyl source, a sulfur dioxide source, and an alkene. rsc.org

Sulfonyl anions (carbanions stabilized by an adjacent sulfonyl group) are versatile nucleophilic intermediates in organic synthesis. ontosight.airesearchgate.net They are typically formed by the deprotonation of a sulfone at the α-carbon using a strong base. The electron-withdrawing nature of the sulfone group significantly acidifies the α-protons, facilitating carbanion formation.

These anions are potent nucleophiles that participate in a variety of C-C bond-forming reactions, including alkylations and conjugate additions to Michael acceptors (sulfa-Michael reactions). organic-chemistry.org For example, ethyl glyoxylate (B1226380) N-tosylhydrazone can serve as a surrogate for a sulfonyl anion in DBU-catalyzed conjugate additions to enones and enals, providing access to functionalized γ-keto and γ-hydroxy sulfones. organic-chemistry.org

Sulfinates, particularly sulfinic acids and their salts (RSO₂⁻), are arguably one of the most important and common intermediates in sulfone synthesis. thieme-connect.comrsc.org They are competent nucleophiles and can also serve as precursors to sulfonyl radicals upon single-electron oxidation. thieme-connect.com

A primary route to sulfones is the alkylation or arylation of sulfinate salts. thieme-connect.com This reaction involves the nucleophilic attack of the sulfinate anion on an electrophile, such as an alkyl halide. thieme-connect.com This method is high-yielding and suitable for a broad range of alkylating agents. thieme-connect.com Sulfinate salts can be prepared through various methods, including the reaction of Grignard reagents with sulfur dioxide or the reduction of sulfonyl chlorides. More recently, thiosulfonates have been revisited as stable, non-toxic precursors to sulfinate anions. acs.org The reaction of a chloromethanesulfinate salt with an isobutyl halide would be a direct and classical approach to synthesizing this compound.

Key Intermediates in Sulfone Synthesis| Intermediate | Typical Precursor(s) | Primary Reactivity/Role |

|---|---|---|

| Alkyl/Sulfonyl Radicals | Sulfonyl chlorides, Sulfinates, Alkyltrifluoroborates organic-chemistry.orgacs.org | Addition to alkenes/alkynes; Radical coupling. thieme-connect.comrsc.org |

| Sulfonyl Anions | α-Deprotonation of sulfones. ontosight.ai | Nucleophilic attack in alkylation and conjugate addition reactions. organic-chemistry.org |

| Sulfinate Anions (RSO₂⁻) | Reduction of sulfonyl chlorides; Reaction of organometallics with SO₂; From thiosulfonates. thieme-connect.comacs.org | Nucleophilic alkylation/arylation to form sulfones; Oxidation to sulfonyl radicals. thieme-connect.com |

Reaction Kinetic and Thermodynamic Considerations

The synthesis of this compound, like any chemical reaction, is governed by both kinetic and thermodynamic factors. The rate at which the product is formed is a kinetic consideration, while the position of the equilibrium between reactants and products is determined by thermodynamics.

One plausible synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as the reaction of sodium 2-methylpropane-1-sulfinate with a chloromethylating agent. The kinetics of such a reaction would likely follow a second-order rate law, where the rate is dependent on the concentrations of both the sulfinate salt and the electrophile.

The reaction rate is influenced by several factors, including the nature of the solvent, the reaction temperature, and the presence of any catalysts. Polar aprotic solvents are generally favored for such nucleophilic substitution reactions as they can solvate the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion. An increase in temperature typically leads to a higher reaction rate, as described by the Arrhenius equation, by providing more molecules with the necessary activation energy to overcome the reaction barrier.

To illustrate the kinetic and thermodynamic parameters that might be expected for the formation of a simple aliphatic sulfone, the following table presents hypothetical data based on analogous reactions reported in the literature.

Table 1: Representative Kinetic and Thermodynamic Data for Aliphatic Sulfone Formation

| Parameter | Representative Value | Unit |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-3 | L mol-1 s-1 |

| Activation Energy (Ea) | 65 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -80 | kJ/mol |

| Entropy of Reaction (ΔS) | -20 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -74 | kJ/mol |

Note: These values are illustrative and based on analogous S-alkylation reactions of sulfinates.

Stereochemical Aspects of Sulfone Formation

The formation of this compound can involve the creation of a stereocenter, depending on the specific synthetic route and the nature of the starting materials. If the carbon atom bearing the chloro and sulfonyl groups becomes chiral during the reaction, then the stereochemical outcome of the synthesis is a critical consideration.

For instance, if the synthesis proceeds via a nucleophilic attack of a sulfinate on a prochiral electrophile, the stereoselectivity of the reaction will determine the enantiomeric composition of the product. The stereochemical course of nucleophilic substitution reactions at a tetrahedral sulfur atom, such as in a sulfonyl chloride, typically proceeds with inversion of configuration. nih.gov

In the context of forming chiral sulfones, significant advancements have been made in enantioselective synthesis. rsc.orgnih.govresearchgate.netacs.orgrsc.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the C-S bond-forming step. For example, the asymmetric hydrogenation of unsaturated sulfones is a powerful method for producing chiral sulfones with high enantiomeric excess. rsc.orgacs.org

If the formation of this compound were to proceed through a pathway that generates a chiral center, the diastereoselectivity of the reaction would also be important, especially if other stereocenters are present in the molecule. The relative orientation of the substituents would be influenced by steric and electronic factors in the transition state.

The following table provides hypothetical data on the stereochemical outcomes for the formation of a chiral sulfone, based on results from stereoselective synthetic methods reported in the literature.

Table 2: Representative Stereochemical Outcomes for Chiral Sulfone Synthesis

| Reaction Type | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | - | 92% |

| Asymmetric Conjugate Addition | Chiral Organocatalyst | 95:5 | 98% |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | - | 99% |

Note: These values are illustrative and based on published methods for the enantioselective synthesis of sulfones.

The stereochemistry of reactions involving the α-carbon of sulfones is also a well-studied area. The sulfonyl group can activate the adjacent C-H bonds, allowing for deprotonation to form a carbanion. The subsequent reaction of this carbanion with an electrophile can proceed with varying degrees of stereocontrol, depending on the reaction conditions and the nature of the substrate and electrophile.

Reactivity Profiles and Chemical Transformations of 1 Chloromethanesulfonyl 2 Methyl Propane

Reactivity of the Chloromethyl Moiety

The primary reaction center for nucleophilic attack is the carbon atom of the chloromethyl group. The presence of the adjacent sulfonyl group significantly influences the reactivity of this site.

Nucleophilic Displacement Reactions at the Chloromethyl Carbon

The carbon atom of the chloromethyl group in 1-Chloromethanesulfonyl-2-methyl-propane is electrophilic and susceptible to nucleophilic substitution. This reactivity is analogous to that of other α-chloro sulfones. A variety of nucleophiles can displace the chloride ion, leading to the formation of a new bond. This process is a fundamental transformation for introducing diverse functionalities.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the reaction of an electron-rich nucleophile with an electron-deficient electrophile. organic-chemistry.org In the case of α-chloro sulfones, the sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating attack by nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Amines | α-Amino Sulfones | Typically occurs under basic conditions. |

| Azides | α-Azido Sulfones | Can be used for the introduction of a nitrogen-containing group. |

| Alkoxides | α-Alkoxy Sulfones | Formation of ether linkages. |

| Thiolates | α-Thio Sulfones | Formation of thioether linkages. |

This table presents expected nucleophilic displacement reactions based on the general reactivity of α-chloro sulfones.

Generation and Reactivity of Alpha-Halosulfonyl Carbanions

The protons on the carbon atom adjacent to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the SO₂ group. chem-station.com This allows for the formation of an α-sulfonyl carbanion upon treatment with a suitable base. The presence of the chlorine atom on the same carbon atom results in the formation of an α-halosulfonyl carbanion.

These carbanions are valuable intermediates in organic synthesis. They can react with a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, they can participate in reactions with aldehydes and ketones. researchgate.net The stability and reactivity of these carbanions are influenced by the nature of the sulfone and the reaction conditions. The generation of carbanions from sulfonyl hydrazones through nucleophilic addition is also a known method. uni-regensburg.de

Transformations Involving the Sulfonyl Group

The sulfonyl group itself can undergo various chemical transformations, including modifications to its linkage and complete removal from the molecule.

Modifications of the Sulfonyl Linkage

While the sulfonyl group is generally stable, it can participate in reactions under specific conditions. Nucleophilic substitution can occur at the sulfur atom, particularly with highly reactive nucleophiles. For instance, sulfonyl chlorides can react with arynes in the presence of triphenylphosphine (B44618) to form aryl sulfones. researchgate.net The reactivity of the sulfonyl group is influenced by the substituents attached to it.

Reductive Cleavage of the Carbon-Sulfur Bond

A significant transformation of sulfones is the reductive cleavage of the carbon-sulfur bond, a process known as desulfonylation. wikipedia.org This reaction is a powerful tool for removing the sulfonyl group after it has served its purpose in a synthetic sequence, effectively replacing it with a hydrogen atom. wikipedia.org

| Reducing Agent | Substrate Type | Product |

| Sodium Amalgam | Alkyl Sulfones | Alkane |

| Magnesium/Methanol | Alkyl Sulfones | Alkane |

| Samarium(II) Iodide | α-Sulfonyl Ketones/Nitriles | Ketone/Nitrile |

| Tributyltin Hydride | Alkyl Sulfones | Alkane (Radical conditions) |

This table provides examples of common reagents used for the reductive desulfonylation of various sulfones. wikipedia.orgnih.gov

Carbon-Carbon Bond Forming Reactions Utilizing this compound

One of the most important applications of α-halo sulfones like this compound is in the formation of carbon-carbon bonds. The generation of the α-halosulfonyl carbanion is a key step in many of these reactions.

A prominent example is the Ramberg-Bäcklund reaction , which converts α-halo sulfones into alkenes upon treatment with a base. chem-station.comwikipedia.org The reaction proceeds through the initial formation of an α-sulfonyl carbanion, which then undergoes an intramolecular nucleophilic displacement of the chloride to form a transient three-membered episulfone intermediate. wikipedia.orgorganic-chemistry.org This intermediate is unstable and spontaneously extrudes sulfur dioxide to yield the corresponding alkene. wikipedia.orgyoutube.com

The reaction of bis(chloromethyl)sulfone with aromatic aldehydes, aided by sec-butyllithium, leads to the formation of 1,3-oxathiolane-3,3-dioxides, which can be thermolyzed to produce 2-chlorovinyl compounds. clockss.org Furthermore, α-chloro sulfones can be involved in copper-catalyzed free radical additions to alkenes, followed by elimination to form vinyl sulfones. wikipedia.org

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroarenes

The carbanion generated from this compound is a potent nucleophile capable of participating in Vicarious Nucleophilic Substitution (VNS) reactions. This reaction is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitroarenes. wikipedia.org In the VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. organic-chemistry.org

The mechanism, illustrated with a generic nitroarene, proceeds as follows:

Carbanion Formation: A strong base abstracts the acidic α-proton from this compound to form a stabilized α-chloro-α-sulfonyl carbanion.

Nucleophilic Addition: The carbanion adds to an electron-deficient carbon of the nitroarene ring (typically at a position ortho or para to the nitro group), forming a σ-adduct intermediate, also known as a Meisenheimer-type adduct. nih.gov

β-Elimination: In the presence of the base, the σ-adduct undergoes β-elimination. The base assists in the removal of a proton from the ring, leading to the expulsion of the chloride ion and the re-aromatization of the ring. nih.gov

Protonation: The resulting nitrobenzylic carbanion is protonated during acidic workup to yield the final product.

This process effectively results in the alkylation of the nitroarene. While chloromethyl phenyl sulfone is a classic reagent for this transformation, other α-chloro sulfones like chloromethyl tert-butyl sulfone are also highly effective. kuleuven.be Given its structural similarity, this compound is expected to react efficiently with a wide range of nitroaromatic and nitroheterocyclic compounds. organic-chemistry.orgkuleuven.be The substitution pattern on the nitroarene influences the position of the attack; 4-substituted nitroarenes typically yield a single product from ortho-substitution, whereas 2- and 3-substituted nitroarenes can produce mixtures of ortho and para isomers. organic-chemistry.org

Table 1: Expected Products from VNS Reaction with Various Nitroarenes

| Nitroarene | Expected Position of Substitution | Product Structure (Illustrative) |

| Nitrobenzene | Ortho and Para | 1-(Isobutylsulfonylmethyl)-2-nitrobenzene and 1-(Isobutylsulfonylmethyl)-4-nitrobenzene |

| 4-Chloronitrobenzene | Ortho to nitro group | 1-Chloro-2-(isobutylsulfonylmethyl)-4-nitrobenzene |

| 1-Nitronaphthalene | Ortho to nitro group (Position 2) | 2-(Isobutylsulfonylmethyl)-1-nitronaphthalene |

| 3-Nitropyridine | Ortho and Para to nitro group (Positions 2 and 4) | 2-(Isobutylsulfonylmethyl)-3-nitropyridine and 4-(Isobutylsulfonylmethyl)-3-nitropyridine |

Conjugate Addition Reactions (e.g., Michael Reactions)

The stabilized carbanion of this compound can act as a Michael donor in conjugate addition reactions with various Michael acceptors (α,β-unsaturated compounds). masterorganicchemistry.com However, the subsequent reactivity of the initial adduct is often dominated by the presence of the chlorine atom, leading to secondary reactions.

Instead of simple 1,4-adducts, the reaction of α-chloro sulfonyl carbanions with α,β-unsaturated esters, nitriles, and ketones frequently yields cyclopropane (B1198618) derivatives. mahidol.ac.th The reaction proceeds via a tandem Michael addition-intramolecular substitution mechanism:

Michael Addition: The carbanion adds to the β-carbon of the α,β-unsaturated system, forming an enolate intermediate. masterorganicchemistry.com

Intramolecular SN2 Reaction: The newly formed enolate attacks the carbon atom bearing the chlorine, displacing it in an intramolecular nucleophilic substitution to form a cyclopropane ring.

This sequence provides an efficient route to highly functionalized cyclopropanes bearing both a sulfonyl group and the activating group from the Michael acceptor. The specific products can vary depending on the structure of the Michael acceptor. For example, reactions with α,β-unsaturated ketones can sometimes lead to more complex polycyclic compounds through subsequent Michael-Michael-Aldol or Dieckmann-type cyclizations. mahidol.ac.th In contrast, reactions with α,β-unsaturated aldehydes tend to result in a 1,2-addition to the carbonyl group rather than a conjugate addition. mahidol.ac.th

Table 2: Products from Conjugate Addition of α-Chloro Sulfonyl Carbanions

| Michael Acceptor | Intermediate | Final Product Type |

| α,β-Unsaturated Ester (e.g., Methyl Acrylate) | Enolate from 1,4-addition | Cyclopropane |

| α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Enolate from 1,4-addition | Cyclopropane |

| α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Enolate from 1,4-addition | Cyclopropane and/or Cyclohexyl derivatives |

| Chalcone | Enolate from 1,4-addition | Cyclopropane and/or Cyclopropyl epoxide |

Reactions with Carbonyl Compounds to Form Novel Structures

The carbanion derived from this compound reacts readily with aldehydes and ketones in a process analogous to the Darzens glycidic ester condensation. wikipedia.org This reaction provides a direct route to the synthesis of α,β-epoxy sulfones (also known as glycidic sulfones), which are valuable synthetic intermediates. psiberg.comcdnsciencepub.com

The mechanism involves two key steps:

Aldol-type Addition: The α-chloro sulfonyl carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a β-chloro alkoxide intermediate (a chlorohydrin). researchgate.net

Intramolecular Cyclization: The intermediate alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride ion to form a stable three-membered epoxide ring. wikipedia.org

This reaction is highly efficient for a wide range of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones. cdnsciencepub.comcdnsciencepub.com When aldehydes are used as substrates, the reaction often proceeds with high stereoselectivity, typically forming the trans-epoxide as the major product. cdnsciencepub.com The resulting α,β-epoxy sulfones can be isolated or used in situ for further transformations. researchgate.net

Table 3: Darzens-type Condensation of α-Chloro Sulfones with Carbonyl Compounds

| Carbonyl Compound | Base / Solvent | Product | Reported Yield (with analogous sulfones) |

| Benzaldehyde | K-tert-butoxide / tert-Butanol | trans-2-(Isobutylsulfonyl)-3-phenyloxirane | Excellent cdnsciencepub.com |

| Acetone | K-tert-butoxide / tert-Butanol | 2-(Isobutylsulfonyl)-3,3-dimethyloxirane | Good cdnsciencepub.com |

| Cyclohexanone | K-tert-butoxide / tert-Butanol | 1-Oxa-2-(isobutylsulfonyl)spiro[2.5]octane | Excellent cdnsciencepub.com |

| Benzophenone | K-tert-butoxide / tert-Butanol | 2-(Isobutylsulfonyl)-3,3-diphenyloxirane | Excellent cdnsciencepub.com |

Yields are based on published results for analogous α-chloro sulfones like chloromethyl p-tolyl sulfone. cdnsciencepub.com

Cyclization and Rearrangement Reactions

Beyond its intermolecular reactivity, this compound and related α-halo sulfones can undergo significant intramolecular transformations, including cyclizations and characteristic rearrangements.

Intramolecular Cyclizations to Form Cyclic Sulfones

The direct intramolecular cyclization of this compound itself is not a facile process, as it would require the formation of a highly strained three- or four-membered ring involving the unactivated isobutyl group. However, if the sulfone is part of a larger molecule containing a suitably positioned internal nucleophile or electrophile, intramolecular cyclization can be a viable pathway for the synthesis of cyclic sulfones. ucsb.edu

For example, a derivative of this compound containing a nucleophilic center (e.g., an alcohol or amine) or a carbanion-forming site at a position that allows for a 5- or 6-membered ring closure could undergo an intramolecular substitution. The reaction would be initiated by the formation of the nucleophile, which would then displace the chlorine atom on the chloromethyl group.

Alternatively, if the isobutyl chain were modified to contain an electrophilic site, such as a Michael acceptor, the α-sulfonyl carbanion generated from the chloromethyl group could initiate an intramolecular conjugate addition, leading to a cyclic product. The successful synthesis of cyclic sulfones often relies on strategic methods like ring-closing metathesis or intramolecular C-H insertion, which require specifically designed precursors. ucsb.edu

Strategic Applications of 1 Chloromethanesulfonyl 2 Methyl Propane As a Synthetic Synthon

Development of Chiral Sulfone Auxiliaries

Following a comprehensive review of scientific literature and chemical databases, no specific information, research, or applications have been identified for the compound "1-Chloromethanesulfonyl-2-methyl-propane" in the development of chiral sulfone auxiliaries. The use of this particular chemical as a synthon in asymmetric synthesis, or in diastereoselective and enantioselective methodologies, does not appear to be documented in readily available scientific resources.

Applications in Asymmetric Synthesis

There are no documented applications of this compound as a chiral auxiliary in asymmetric synthesis. The inherent structure of this compound does not possess a stable chiral center, which is a fundamental requirement for a compound to act as a chiral auxiliary and induce stereoselectivity in a reaction. While sulfones are a well-established class of compounds in organic synthesis, and chiral sulfones are utilized as auxiliaries, the specific isobutyl-substituted chloromethanesulfonyl structure has not been reported in this context.

Diastereoselective and Enantioselective Methodologies

No diastereoselective or enantioselective methodologies employing this compound have been found in the scientific literature. The development of such methodologies would require the compound to either be chiral itself or to be transformed into a chiral entity that can effectively control the stereochemical outcome of a reaction. There is no evidence to suggest that this compound has been utilized in this capacity to achieve high levels of diastereomeric or enantiomeric excess in chemical transformations.

Computational and Theoretical Investigations of 1 Chloromethanesulfonyl 2 Methyl Propane

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For alkanesulfonyl chlorides, methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to determine optimized molecular geometries, electronic properties, and conformational analyses.

The geometry of the sulfonyl chloride group is a key determinant of its reactivity. The sulfur atom in alkanesulfonyl chlorides is at the center of a distorted tetrahedron. The bond angles around the sulfur atom deviate from the ideal tetrahedral angle of 109.5° due to the presence of the lone pairs on the oxygen atoms and the varying electronegativity of the substituents.

Calculated bond lengths and angles for a representative alkanesulfonyl chloride, methanesulfonyl chloride, provide insight into the electronic environment of the sulfonyl group.

Table 1: Calculated Geometrical Parameters for Methanesulfonyl Chloride

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | 1.425 Å |

| S-C | 1.763 Å | |

| S-Cl | 2.046 Å | |

| Bond Angle | O=S=O | 122.8° |

| O=S-C | 108.5° | |

| O=S-Cl | 107.9° | |

| C-S-Cl | 99.8° |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

The electronic distribution within the molecule can be quantified through population analysis, such as Mulliken charge distribution. These calculations typically show a significant positive charge on the sulfur atom, making it highly electrophilic and susceptible to nucleophilic attack. The chlorine atom carries a partial negative charge, consistent with its role as a good leaving group.

Table 2: Calculated Mulliken Atomic Charges for Methanesulfonyl Chloride

| Atom | Charge (a.u.) |

| S | +1.05 |

| O | -0.55 |

| Cl | -0.20 |

| C | -0.15 |

| H | +0.10 |

Note: These values are illustrative and depend on the computational method.

The reactivity of 1-chloromethanesulfonyl-2-methyl-propane is expected to be dominated by the electrophilic nature of the sulfonyl sulfur. The isobutyl group, being electron-donating, may slightly reduce the electrophilicity of the sulfur atom compared to methanesulfonyl chloride. However, the primary mode of reaction will still be nucleophilic substitution at the sulfur center.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules and elucidating reaction pathways. By simulating the motion of atoms over time, MD can map the potential energy surface of a reaction, identify transition states, and calculate activation energies.

For a reaction such as the hydrolysis of an alkanesulfonyl chloride, MD simulations can be used to model the approach of a water molecule to the electrophilic sulfur atom. The simulation can reveal the step-by-step mechanism, which for sulfonyl chlorides is generally considered to be a concerted SN2-like process, although an addition-elimination mechanism can also be considered.

In a typical MD simulation of a reaction pathway, the system is set up with the reactants in a simulation box, often including solvent molecules to create a realistic environment. The simulation then proceeds by solving Newton's equations of motion for each atom. By applying constraints or biasing potentials, the system can be guided along a presumed reaction coordinate to explore the energy landscape leading from reactants to products.

Key findings from such simulations include:

Transition State Geometry: The simulation can identify the geometry of the highest energy point along the reaction pathway, which corresponds to the transition state. For an SN2 reaction at the sulfur center, this would involve a trigonal bipyramidal arrangement of the attacking nucleophile, the leaving group, and the non-reacting substituents around the sulfur atom.

Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a critical parameter for determining the reaction rate.

Solvent Effects: MD simulations are particularly useful for studying the role of the solvent in the reaction. Solvent molecules can stabilize the transition state through hydrogen bonding or other intermolecular interactions, thereby lowering the activation energy.

Prediction of Chemical Transformations and Selectivity

Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions, including the transformations of sulfonyl chlorides and the selectivity of these reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored.

For this compound, a key aspect of its reactivity is its behavior with various nucleophiles. Computational models can be used to predict the products of its reactions with amines, alcohols, and other nucleophiles.

Regioselectivity and Stereoselectivity:

While this compound itself is achiral, its reactions with chiral nucleophiles can lead to the formation of diastereomeric products. Computational methods can be used to predict the diastereoselectivity of such reactions by calculating the energies of the different diastereomeric transition states. The pathway with the lower activation energy will be favored, leading to a higher yield of the corresponding diastereomer.

For example, in the reaction with a chiral amine, two different transition states are possible, leading to two different sulfonamide diastereomers. The relative energies of these transition states can be calculated to predict the diastereomeric excess.

Table 3: Hypothetical Calculated Energy Profile for Diastereoselective Sulfonamide Formation

| Parameter | Transition State A (R,S) | Transition State B (S,S) |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

| Predicted Product Ratio | 9:1 |

Note: This is a hypothetical example to illustrate the principle.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties.

Vibrational Spectroscopy (IR and Raman):

DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated vibrational spectrum with the experimental infrared (IR) and Raman spectra, it is possible to assign the observed spectral bands to specific molecular motions.

For an alkanesulfonyl chloride, characteristic vibrational modes include the symmetric and asymmetric S=O stretching frequencies, the S-C stretch, and the S-Cl stretch.

Table 4: Predicted Vibrational Frequencies for Methanesulfonyl Chloride

| Vibrational Mode | Calculated Frequency (cm-1) |

| S=O asymmetric stretch | 1380 |

| S=O symmetric stretch | 1175 |

| S-C stretch | 750 |

| S-Cl stretch | 450 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantum chemical calculations can also predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The calculated chemical shifts are highly sensitive to the electronic environment of the nuclei. By comparing the predicted NMR spectrum with the experimental one, it is possible to confirm the molecular structure.

For this compound, one would expect distinct signals in the 1H and 13C NMR spectra for the different protons and carbons in the isobutyl and chloromethyl groups. The accuracy of the predicted chemical shifts can be improved by including solvent effects in the calculations.

The validation of predicted spectroscopic parameters against experimental data provides confidence in the computational model and its ability to accurately describe the properties of the molecule.

Future Research Directions and Perspectives on 1 Chloromethanesulfonyl 2 Methyl Propane

Development of More Sustainable and Green Synthetic Protocols

Traditional methods for synthesizing sulfones, such as the oxidation of sulfides, often rely on stoichiometric amounts of strong oxidants and volatile organic solvents, which pose environmental concerns. bioengineer.org Future research on 1-Chloromethanesulfonyl-2-methyl-propane should prioritize the development of more sustainable and green synthetic protocols.

A primary focus will be on catalytic oxidation methods. The conventional synthesis would likely involve the oxidation of 1-(chloromethylthio)-2-methylpropane. Green alternatives would employ catalysts that can utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide (H₂O₂). bioengineer.orgorganic-chemistry.org For instance, heterogeneous catalysts such as tantalum carbide or niobium carbide have shown high efficiency and selectivity in the oxidation of sulfides to sulfones using 30% H₂O₂. organic-chemistry.org Another promising avenue is the use of ruthenium-doped perovskite catalysts (e.g., SrMn₁₋ₓRuₓO₃), which can use atmospheric oxygen for the selective oxidation of sulfides to sulfones with exceptional selectivity. bioengineer.org

The principles of green chemistry also advocate for minimizing solvent use or replacing hazardous solvents with greener alternatives. acs.org Research could explore solvent-free reaction conditions or the use of water, ionic liquids, or deep eutectic solvents for the synthesis of this compound.

| Parameter | Traditional Methods | Green/Sustainable Protocols |

|---|---|---|

| Oxidant | Stoichiometric strong oxidants (e.g., m-CPBA, KMnO₄) | Catalytic amounts of reagents with H₂O₂ or O₂ as the terminal oxidant |

| Catalyst | Often uncatalyzed or uses stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., metal carbides, perovskites) or organocatalysts |

| Solvent | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions |

| Byproducts | Significant amounts of waste from the oxidant | Water or minimal benign byproducts |

| Energy Input | Often requires elevated temperatures bioengineer.org | Milder reaction conditions, potentially room temperature organic-chemistry.org |

Exploration of Unconventional Reactivity Modes

The classical reactivity of sulfones is dominated by the chemistry of the α-sulfonyl carbanion, formed by deprotonation of the acidic α-protons. rsc.org However, recent advances have focused on unconventional reactivity, particularly involving the activation and cleavage of the carbon-sulfur (C–S) bond. rsc.org For this compound, the presence of the α-chloro substituent opens up additional avenues for reactivity beyond that of simple alkyl sulfones.

Future research should explore the following:

Catalytic Desulfitative Cross-Coupling: The sulfonyl group can act as a leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada-type couplings. rsc.orgacs.org Research into palladium or nickel-catalyzed reactions of this compound with various organometallic reagents could establish it as a novel electrophile for constructing C-C bonds.

Photocatalytic Transformations: Visible-light photocatalysis offers a powerful tool for activating C–S bonds under mild conditions. nih.gov Investigating the photocatalytic behavior of this compound could uncover new radical-mediated transformations, leveraging both the sulfonyl group and the C-Cl bond.

Ramberg–Bäcklund Type Reactions: As an α-halo sulfone, this compound is a potential precursor for the Ramberg–Bäcklund reaction, which involves the base-induced extrusion of sulfur dioxide to form an alkene. wikipedia.org Studying this reaction could provide a synthetic route to novel, substituted 2-methylpropenes.

Radical-Anion Radical Pair (RARP) Reactions: Alkyl sulfones can undergo α-halogenation via RARP mechanisms. nih.gov Conversely, the existing α-chloro atom in this compound could influence its participation in further radical reactions or oxidative cleavage processes.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient strategies for building molecular complexity in a single synthetic operation. acs.org The dual functionality of this compound (the electrophilic carbon bearing the chlorine and the activating sulfonyl group) makes it an attractive substrate for such reactions.

Future research could focus on designing novel MCRs where this compound acts as a key building block. For example, it could participate in cascade reactions initiated by the displacement of the chloride, followed by a reaction involving the sulfonyl group or a neighboring position. acs.org Sulfonyl radicals, which can be generated from sulfonyl derivatives, are known to trigger cascade cyclization reactions, suggesting another potential reaction pathway to explore. researchgate.net The development of metal-free multicomponent cascade reactions for the synthesis of complex sulfones, such as β-keto sulfones, highlights the potential for innovative reaction design. acs.org

Design of Novel Catalytic Systems for Sulfone Synthesis and Functionalization

Advances in catalysis are crucial for unlocking the full potential of sulfone chemistry. For this compound, this involves developing catalysts for both its efficient synthesis and its subsequent functionalization.

Synthesis: As mentioned in section 7.1, novel catalysts for the selective oxidation of the corresponding sulfide (B99878) are a key research target. This includes exploring earth-abundant metal catalysts and organocatalysts, such as 2,2,2-trifluoroacetophenone, which can use H₂O₂ for selective oxidation. organic-chemistry.org

Functionalization: The design of catalysts for C–S bond activation is a rapidly growing field. rsc.org Research should focus on developing robust and versatile catalytic systems (e.g., based on Ni, Pd, or Cu) that can selectively cleave the C(sp³)–SO₂ bond in this compound. rsc.org Furthermore, the development of photocatalytic systems could enable new types of reactivity under exceptionally mild conditions. nih.gov

| Transformation | Catalytic System | Potential Outcome |

|---|---|---|

| Synthesis (Sulfide Oxidation) | Ru-doped Perovskites / O₂ | Green synthesis of the target sulfone |

| Synthesis (Sulfide Oxidation) | Niobium Carbide / H₂O₂ | Efficient and selective sulfone formation organic-chemistry.org |

| C-C Cross-Coupling | Pd or Ni complexes with phosphine (B1218219) ligands | Desulfitative coupling with boronic acids or organozincs rsc.org |

| C-S Bond Functionalization | Visible-light photoredox catalysts (e.g., Ir, Ru complexes) | Radical-mediated functionalization under mild conditions nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the structural and electronic properties of this compound is essential for predicting and rationalizing its reactivity. While standard techniques like NMR, IR, and mass spectrometry are fundamental, advanced methodologies can provide deeper insights.

Spectroscopic Analysis: The sulfonyl group has characteristic stretching frequencies in the infrared (IR) spectrum, typically appearing as two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). researchgate.netacs.org High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁷O) and two-dimensional techniques (HSQC, HMBC) will be crucial for unambiguous structure elucidation. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com This data is invaluable for understanding steric effects and potential hydrogen bonding interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. mdpi.comresearchgate.net Such calculations can help predict sites of reactivity and model reaction mechanisms, guiding the design of new experiments. Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding, particularly the polarization of the S=O and S-C bonds. researchgate.net

| Technique | Characteristic Feature | Typical Range/Value |

|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric SO₂ stretch | 1350 - 1300 cm⁻¹ researchgate.net |

| Infrared (IR) Spectroscopy | Symmetric SO₂ stretch | 1160 - 1120 cm⁻¹ researchgate.net |

| ¹³C NMR Spectroscopy | Chemical shift of α-carbon | 50 - 70 ppm (highly dependent on substituents) |

| ¹⁷O NMR Spectroscopy | Chemical shift of sulfonyl oxygen | 130 - 190 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.